tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate typically involves the reaction of 2,4,4-trimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(carboxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate.
Reduction: Formation of 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-methanol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
2,6-Di-tert-butyl-4-methylphenol: Contains tert-butyl groups but differs in the core structure, being a phenol derivative.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)7-13(14,6)9-15/h15H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJRGGMJIMUKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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